XLogP3 and Lipophilicity Differentiation vs. 4-Methylbenzoate and Unsubstituted Benzoate Analogs
The 3-chlorobenzoate substitution confers a computed XLogP3 of 3.3 [1], which is +0.2 log units higher than the 4-methylbenzoate analog (XLogP3 = 3.1) [2] and +0.5 log units higher than the unsubstituted benzoate analog (XLogP3 ≈ 2.8, CID 5030581) [3]. This quantifiable increase in lipophilicity is driven by the chloro substituent and has direct implications for membrane permeability, metabolic stability, and off-target binding profiles.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | 4-Methylbenzoate analog: XLogP3 = 3.1; Unsubstituted benzoate analog: XLogP3 ≈ 2.8 |
| Quantified Difference | +0.2 to +0.5 log units |
| Conditions | PubChem-computed XLogP3 values (algorithm version 3.0) |
Why This Matters
Higher lipophilicity directly influences cell permeability and nonspecific protein binding, making the 3-chlorobenzoate derivative the preferred choice when increased membrane penetration or altered tissue distribution is required relative to methyl or unsubstituted analogs.
- [1] PubChem, Compound Summary for CID 5209715, Computed Properties (XLogP3), accessed 2026-04-30. View Source
- [2] PubChem, Compound Summary for CID 5030580, (7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 4-methylbenzoate, Computed Properties (XLogP3), accessed 2026-04-30. View Source
- [3] PubChem, Compound Summary for CID 5030581, (7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) benzoate, Computed Properties, accessed 2026-04-30. View Source
